5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) under microwave-assisted conditions . This method provides high yields and is efficient for producing multifunctionalized pyrido[2,3-d]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure and have been studied for their diverse biological activities.
Pyrrolo[2,3-d]pyrimidines: Another class of compounds with similar structural features and potential medicinal applications.
Uniqueness
5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H16ClN3O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-9-5-4-8-15(17)16-10-12-23-19-18(16)20(26)24-21(27)25(19)13-11-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,24,26,27) |
InChI Key |
NFVZZRHNGHWYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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